Simvastatin Acyl-beta-D-glucuronide
CAS No.: 463962-56-3
Cat. No.: VC0023395
Molecular Formula: C₃₁H₄₈O₁₂
Molecular Weight: 612.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 463962-56-3 |
|---|---|
| Molecular Formula | C₃₁H₄₈O₁₂ |
| Molecular Weight | 612.71 |
| IUPAC Name | (3R,6R)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24?,25+,26?,27?,29-/m0/s1 |
| SMILES | CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C |
Introduction
Chemical Structure and Properties
Simvastatin Acyl-beta-D-glucuronide is characterized by the following chemical and physical properties:
Chemical Identity
| Property | Value |
|---|---|
| Chemical Name | (3R,6R)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| CAS Registry Number | 463962-56-3 |
| Molecular Formula | C₃₁H₄₈O₁₂ |
| Molecular Weight | 612.71 g/mol |
| PubChem CID | 46782919 |
The chemical structure features a complex heptanoic acid side chain with multiple stereocenters, which is conjugated with glucuronic acid via an acyl linkage .
Physical and Chemical Properties
The compound is characterized by its beta-D-glucuronide structure, which significantly alters the solubility and pharmacokinetic properties of the parent compound. The glucuronic acid moiety increases water solubility, facilitating excretion through bile and urine . This chemical modification represents a critical step in phase II metabolism of simvastatin.
Structural Identifiers
The structure can be precisely identified using various chemical notation systems:
| Identifier Type | Value |
|---|---|
| SMILES | CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C |
| InChI | InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24?,25+,26?,27?,29-/m0/s1 |
| InChIKey | PBLYTKVVBICSHZ-AWTWTUOQSA-N |
These identifiers provide precise molecular recognition for computational and database applications .
Formation and Metabolism
Metabolic Pathway
Simvastatin is administered as an inactive lactone prodrug that undergoes a series of transformations in the body:
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The lactone form undergoes hydrolysis to produce the active β-hydroxyacid form, occurring through both spontaneous chemical conversion and enzyme-mediated hydrolysis by nonspecific carboxyesterases in the intestinal wall, liver, and plasma .
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The hydroxy acid form then undergoes glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1 and UGT1A3, to form Simvastatin Acyl-beta-D-glucuronide .
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Interestingly, the acyl glucuronide can undergo spontaneous cyclization back to the lactone form, establishing an equilibrium between these metabolites .
Enzymes Involved
The primary enzymes involved in simvastatin metabolism include:
| Enzyme | Role in Metabolism |
|---|---|
| Carboxyesterases | Hydrolysis of lactone to hydroxy acid form |
| UGT1A1 | Glucuronidation of hydroxy acid to acyl glucuronide |
| UGT1A3 | Glucuronidation of hydroxy acid to acyl glucuronide |
| CYP3A4/CYP3A5 | Oxidative metabolism (primary pathway) |
| CYP2C8/CYP2C9 | Secondary oxidative metabolism |
The UDP-glucuronosyltransferases (UGTs) play a crucial role in the formation of Simvastatin Acyl-beta-D-glucuronide, with studies showing that both UGT1A1 and UGT1A3 are capable of catalyzing this conjugation reaction .
Research Findings
In Vitro Studies
Research into Simvastatin Acyl-beta-D-glucuronide has revealed significant insights through in vitro investigations. In studies with liver microsomal preparations supplemented with UDP-glucuronic acid, two major products were detected following incubation with simvastatin (SVA): the glucuronide conjugate and the corresponding delta-lactone .
Through sophisticated analytical techniques including high-pressure liquid chromatography, UV spectroscopy, and liquid chromatography-mass spectrometry, the glucuronide structure was definitively established as a 1-O-acyl-beta-D-glucuronide conjugate of the statin acid . This structural confirmation was further supported by LC-NMR techniques.
The formation of simvastatin glucuronide and lactone in human liver microsomes exhibited modest intersubject variability (3- to 6-fold across 10 subjects), suggesting some degree of individual variation in this metabolic pathway .
In Vivo Studies
In vivo studies, particularly in dogs, have confirmed the physiological relevance of the glucuronidation pathway. Following intravenous administration of [14C]SVA to dogs, substantial levels of the glucuronide conjugate (approximately 20% of dose) and the lactone form (approximately 10% of dose) were detected in bile . This finding demonstrates that glucuronidation represents a major metabolic and excretory pathway for simvastatin in vivo.
A critical discovery was that the isolated acyl glucuronide conjugate of SVA underwent spontaneous cyclization to simvastatin lactone, especially under physiological pH conditions. This suggests that statin lactones detected in bile and/or plasma might partly originate from their corresponding acyl glucuronide conjugates rather than direct metabolism .
Species Differences
Kinetic studies have revealed marked species differences in the intrinsic clearance (CL(int)) values for simvastatin glucuronidation and lactonization:
| Species | Relative Intrinsic Clearance (CL(int)) |
|---|---|
| Dogs | Highest |
| Rats | Intermediate |
| Humans | Lowest |
Of the statins studied (simvastatin, atorvastatin, and cerivastatin), simvastatin underwent glucuronidation and lactonization in human liver microsomes with the lowest CL(int) value (0.4 μl/min/mg of protein for simvastatin versus approximately 3 μl/min/mg of protein for atorvastatin and cerivastatin) . These differences in metabolism rates could have implications for species-specific drug efficacy and toxicity profiles.
Clinical Relevance and Pharmacological Significance
Role in Drug Metabolism and Excretion
Glucuronidation represents a common metabolic pathway for the hydroxy acid forms of statins, including simvastatin. This process increases water solubility, facilitating excretion through bile and urine, and thus plays a crucial role in drug elimination .
The formation of Simvastatin Acyl-beta-D-glucuronide may contribute significantly to the conversion of active HMG-CoA reductase inhibitors to their latent delta-lactone forms through spontaneous lactonization of the glucuronide conjugate . This interconversion between active and inactive forms may influence the duration and intensity of the drug's lipid-lowering effects.
Pharmacokinetic Implications
The formation of Simvastatin Acyl-beta-D-glucuronide impacts several pharmacokinetic parameters:
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It affects the drug's tissue selectivity, with simvastatin undergoing extensive first-pass extraction in the liver, the target organ for HMG-CoA reductase inhibition .
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The glucuronidation pathway contributes to simvastatin's relatively short half-life, reported as approximately 4.85 hours in one pharmacokinetic study .
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The interconversion between hydroxy acid, glucuronide, and lactone forms creates a complex equilibrium that can affect drug exposure and efficacy.
Genetic Factors Influencing Metabolism
Genetic variations may influence the metabolism of simvastatin and the formation of its glucuronide conjugate. Research has identified SLCO1B1 genetic variants as significant factors affecting simvastatin disposition .
A study investigating the effects of SLCO1B1 rs4149056-C on plasma metabolite concentrations found 31 novel metabolites significantly associated with this genetic variant in participants on simvastatin treatment . This suggests that genetic polymorphisms may influence the metabolic profile of simvastatin, potentially affecting both efficacy and adverse effects.
Additionally, polymorphisms in the CYP3A5 gene have been shown to affect simvastatin disposition and may provide a plausible explanation for interindividual variability in simvastatin pharmacokinetics .
Analytical Methods for Detection
The identification and quantification of Simvastatin Acyl-beta-D-glucuronide typically employs sophisticated analytical techniques:
| Analytical Method | Application |
|---|---|
| High-Pressure Liquid Chromatography (HPLC) | Separation and initial identification |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural characterization and quantification |
| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Definitive structural elucidation |
| UV Spectroscopy | Complementary identification method |
These methods have been crucial in establishing the structure of Simvastatin Acyl-beta-D-glucuronide and understanding its formation and elimination kinetics .
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